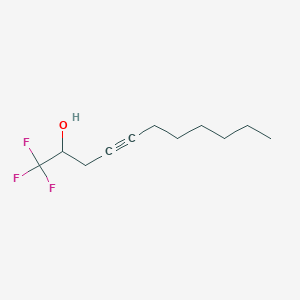![molecular formula C12H16ClNO B1485742 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2142494-93-5](/img/structure/B1485742.png)
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Descripción general
Descripción
1-(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol, also known as CMCB, is a synthetic organic compound that has a wide range of applications in scientific research. It is a highly versatile compound, with properties that make it suitable for a variety of research applications. CMCB is a cyclic ether, with a molecular weight of 204.62 g/mol, and a melting point of 85-86 °C. It has a low solubility in water, but is soluble in organic solvents such as ethanol and acetone. CMCB has been used in a variety of scientific research applications, including as a reactant in organic synthesis, a catalyst in polymerization reactions, and a biochemical and physiological research tool.
Aplicaciones Científicas De Investigación
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has a wide range of applications in scientific research. It has been used as a reactant in organic synthesis, a catalyst in polymerization reactions, and a biochemical and physiological research tool. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has been used in the synthesis of a variety of compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of polymers, such as poly(ethylene glycol) (PEG) and poly(vinyl alcohol) (PVA). 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has also been used in the study of biochemical and physiological processes, including the modulation of gene expression, the regulation of cell growth, and the investigation of drug targets.
Mecanismo De Acción
The mechanism of action of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is not fully understood. It is believed to act as a catalyst in certain biochemical and physiological processes. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is thought to interact with certain proteins and enzymes, which can influence the activity of these proteins and enzymes. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol can also act as an inhibitor of certain enzymes, which can affect the activity of these enzymes.
Biochemical and Physiological Effects
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has a wide range of effects on biochemical and physiological processes. It has been shown to modulate gene expression, regulate cell growth, and affect the activity of certain enzymes. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has also been shown to affect the activity of certain proteins, which can influence the activity of these proteins. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has also been shown to modulate the activity of certain hormones, such as testosterone and cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has several advantages for use in laboratory experiments. It is a highly versatile compound, with properties that make it suitable for a variety of research applications. It is also relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is not without its limitations. It is a highly reactive compound, and can be easily degraded in the presence of oxygen or water. It is also not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol are vast and varied. Future research should focus on the development of new synthesis methods for 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol, as well as the exploration of its potential applications in drug discovery and development. Additionally, further research should investigate the potential of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol as a catalyst in organic synthesis, and its potential use as an inhibitor of certain enzymes. Finally, further research should explore the potential of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol to modulate the activity of certain hormones, and its potential as a tool for studying the regulation of gene expression.
Propiedades
IUPAC Name |
1-[(4-chloro-2-methylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-7-10(13)3-4-11(9)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMUTJSUYNNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Phenylamino)methyl]cyclobutan-1-ol](/img/structure/B1485661.png)
![trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485664.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)
![1-{[Methoxy(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485666.png)
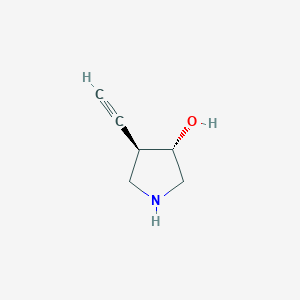
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485669.png)
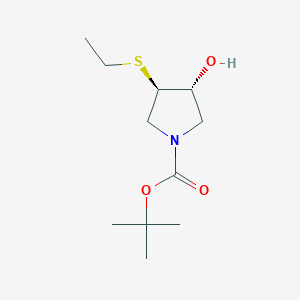
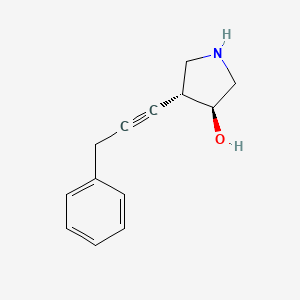
![tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485673.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485674.png)
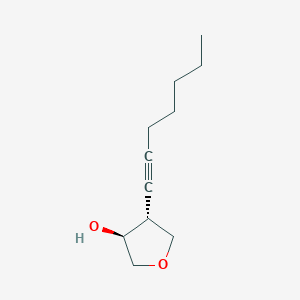
![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485678.png)
![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)
